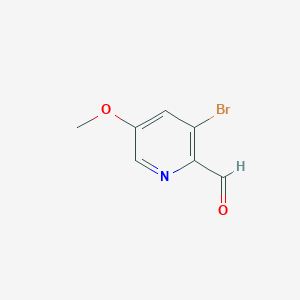

3-Bromo-5-methoxypicolinaldehyde

Description

Overview of Pyridine (B92270) Carboxaldehydes as Versatile Synthetic Building Blocks

Pyridine carboxaldehydes, also known as picolinaldehydes, are organic compounds characterized by a pyridine ring substituted with a formyl (–CHO) group. wikipedia.org There are three isomers of pyridinaldehyde, with the aldehyde group at position 2 (picolinaldehyde), 3 (nicotinaldehyde), or 4 (isonicotinaldehyde). wikipedia.org These compounds are colorless to yellow oily liquids, often with a distinct odor, and older samples may appear brown due to impurities. wikipedia.org

Their versatility in organic synthesis stems from the reactivity of the aldehyde group, which readily undergoes nucleophilic attack. wikipedia.org This allows for the formation of a variety of functional groups and the construction of more complex molecular architectures. For instance, they can be oxidized to form picolinic acids or reduced to pyridine methanols. A key reaction of picolinaldehydes is their condensation with amines to form Schiff bases, which can act as bidentate ligands in coordination chemistry. wikipedia.org These iminopyridine complexes can be remarkably robust. wikipedia.org

The pyridine nitrogen atom imparts unique electronic properties to the ring, influencing the reactivity of the aldehyde group and providing a site for quaternization or coordination to metal centers. This dual reactivity makes pyridine carboxaldehydes valuable starting materials in the synthesis of pharmaceuticals, agrochemicals, and novel materials.

The Strategic Significance of Halogen and Methoxy (B1213986) Substituents on Pyridine Ring Systems

The introduction of halogen and methoxy substituents onto a pyridine ring has profound strategic implications for its chemical behavior and potential applications. Halogens, such as bromine, are electron-withdrawing groups that can significantly alter the electron density of the pyridine ring. This modification can influence the regioselectivity of subsequent reactions and enhance the molecule's susceptibility to nucleophilic substitution. The carbon-bromine bond also serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to form new carbon-carbon and carbon-nitrogen bonds.

The methoxy group (–OCH3), in contrast, is an electron-donating group. Its presence can increase the electron density of the pyridine ring, thereby affecting its reactivity in electrophilic aromatic substitution reactions. The methoxy group can also influence the compound's physical properties, such as its solubility and lipophilicity, which are crucial considerations in medicinal chemistry and drug design. Furthermore, the ether linkage of the methoxy group can be cleaved under specific conditions to yield a hydroxyl group, providing another point for functionalization.

The combination of a halogen and a methoxy group on the same pyridine ring creates a multifunctional scaffold with a rich and tunable reactivity profile, making such compounds highly valuable in the design and synthesis of complex target molecules.

Academic Research Context and Specific Focus on 3-Bromo-5-methoxypicolinaldehyde

Within the broader context of substituted pyridines, this compound has garnered attention as a key intermediate in the synthesis of various biologically active compounds and functional materials. Its specific substitution pattern, featuring a bromo group at the 3-position, a methoxy group at the 5-position, and an aldehyde at the 2-position, provides multiple reactive sites for chemical modification.

Research efforts have focused on utilizing this compound as a building block for the construction of more complex heterocyclic systems. The aldehyde functionality allows for the formation of imines and other derivatives, while the bromo substituent is a prime candidate for cross-coupling reactions to introduce new carbon-based or heteroatom-based functionalities. The methoxy group, in addition to modulating the electronic properties of the ring, can be a precursor to a hydroxyl group, further expanding the synthetic possibilities.

This article will provide a detailed examination of the chemical properties and synthetic applications of this compound, drawing upon available research findings to illustrate its significance in contemporary chemical science.

Chemical and Physical Properties of this compound

The properties of this compound are detailed in the table below, based on available data. uni.lu

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrNO2 |

| Molecular Weight | 216.03 g/mol |

| Monoisotopic Mass | 214.95819 Da |

| IUPAC Name | 5-bromo-3-methoxypyridine-2-carbaldehyde |

| InChI | InChI=1S/C7H6BrNO2/c1-11-7-2-5(8)3-9-6(7)4-10/h2-4H,1H3 |

| InChIKey | WJFAWSUSKWTMSS-UHFFFAOYSA-N |

| SMILES | COC1=C(N=CC(=C1)Br)C=O |

Compound Names Mentioned

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyridine carboxaldehyde |

| Picolinaldehyde |

| Nicotinaldehyde |

| Isonicotinaldehyde |

| Picolinic acid |

| Pyridine methanol (B129727) |

| 3-Bromo-5-methoxypyridine (B189597) |

| 3,5-Dibromopyridine (B18299) |

| Methanol |

| Sodium hydride |

| N,N-dimethyl-formamide |

| Diethyl ether |

| Ethyl acetate |

| Hexane |

| 3-Bromo-5-hydroxypyridine |

| Acetic acid |

| Hydrobromic acid |

| Sodium hydroxide |

| Diisopropyl ether |

| 3-(benzyloxy)-5-bromopyridine |

| 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid |

| Cyclaniliprole |

| 3-Bromo-5-methoxybenzoic acid |

| Bis (3-bromo-4,5-dihydroxybenzyl) ether |

| Nitric oxide |

| Prostaglandin E2 |

| iNOS |

| COX2 |

| Tumor necrosis factor-α |

| Interleukin-1β |

| Interleukin-6 |

| 3-Bromo-5-chloropyridine |

| Dichloromalonoaldehyde |

| 3-bromo-5-chloropyridone |

| Phosphorus (V) tribromide oxide |

| 1,2-bis(diphenylphosphino)ethane nickel (II) |

| 1,3-bis(diphenylphosphino)propane nickel (II) chloride |

| Pyridin-3-ylboronic acid |

| (S)-ibuprofen |

| N,N′-dicyclohexyl carbodiimide |

| 4-dimethylamino pyridine |

| 3-Bromo-5-methoxypyridine-4-carbaldehyde |

| 2-formylpyridine |

| Pyridine-3-carboxaldehyde |

| Pyridine-4-carboxaldehyde |

| Pralidoxime |

| 3-(trimethylsilyl)pyridin-2-yl triflate |

| (E)-3-((5-bromo-2-hydroxy-3-methoxycyclohexa-1,3-dienyl)methyleneamino)-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol |

| 3-methoxy-5-bromosalicylaldehyde |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methoxypyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-5-2-6(8)7(4-10)9-3-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCQVGSEFVCLFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701267846 | |

| Record name | 3-Bromo-5-methoxy-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211587-04-0 | |

| Record name | 3-Bromo-5-methoxy-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211587-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-methoxy-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 5 Methoxypicolinaldehyde

Strategies for Constructing the 3-Bromo-5-methoxypyridine (B189597) Core

The 3-bromo-5-methoxypyridine scaffold is the central building block for the target aldehyde. Its synthesis involves the carefully orchestrated introduction of the bromine and methoxy (B1213986) groups onto a pyridine (B92270) precursor.

Bromination Protocols for Pyridine Precursors and Regioselectivity Considerations

The direct bromination of pyridine is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. Therefore, bromination is often carried out on activated pyridine derivatives or under harsh conditions. When substituting a pyridine ring, the position of the incoming group is influenced by the existing substituents and the reaction conditions. For instance, in fused pyridine N-oxides, regioselective bromination can be achieved with high yields at the C2-position using reagents like p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source under mild conditions. tcichemicals.com The bromination of 2-methoxypyridine (B126380) with Br2 leads to a mono-substituted product, demonstrating the influence of the methoxy group on the regioselectivity of the reaction. chegg.com

Selective bromination of substituted pyridines, such as 2-methoxy-6-methylpyridine, has been shown to yield the 5-bromo derivative, indicating that the positions of existing groups direct the incoming electrophile. tandfonline.com

Methoxy Group Introduction via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a key method for introducing the methoxy group onto a pyridine ring, typically by displacing a halide. The inherent electronic properties of the pyridine ring favor nucleophilic attack at the 2- and 4-positions (ortho and para to the nitrogen atom). stackexchange.comechemi.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex) through resonance, particularly when the negative charge is delocalized onto the nitrogen. stackexchange.comechemi.compearson.comyoutube.com Attack at the 3-position does not allow for this stabilization, making substitution at this position less favorable. stackexchange.comechemi.com

A common precursor for the synthesis of 3-bromo-5-methoxypyridine is 3,5-dibromopyridine (B18299). In this case, one of the bromine atoms is substituted by a methoxy group. The reaction is typically carried out using sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or dimethylformamide (DMF). chemicalbook.comchemicalbook.com

Table 1: Synthesis of 3-Bromo-5-methoxypyridine via Nucleophilic Aromatic Substitution

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3,5-Dibromopyridine | Sodium methoxide (from sodium pellets in methanol) | DMF | 70 °C, 4 hours | 62% | chemicalbook.com |

The methoxy group itself can act as a directing group in subsequent reactions. For example, it can direct deprotonative ortho-metallation, allowing for further functionalization at an adjacent position. ntu.edu.sg

Sequential Functionalization Approaches for Substituted Pyridines

The synthesis of complex pyridines often relies on a multi-step sequence to install the various functional groups with correct regiochemistry. nih.govnih.gov A de novo synthesis approach, building the pyridine ring from acyclic precursors, offers a high degree of control over the substitution pattern. nih.govnih.gov One such strategy involves a three-component coupling sequence that unites an aldehyde, an α,β-unsaturated carbonyl system, and a dithiane to construct di- through penta-substituted pyridines with complete regiochemical control. nih.govnih.gov

Another approach involves the modification of a pre-existing, simpler pyridine derivative. For 3-bromo-5-methoxypyridine, the sequential approach starting from 3,5-dibromopyridine is a prime example. One bromine atom is selectively replaced by a methoxy group via nucleophilic aromatic substitution, leaving the other bromine atom in place for potential further transformations. chemicalbook.comchemicalbook.com This stepwise approach is crucial because the simultaneous introduction of both a bromo and a methoxy group in the desired 3- and 5-positions through direct electrophilic substitution on an unsubstituted pyridine ring is synthetically challenging.

Formylation Techniques for Picolinaldehyde Formation

Once the 3-bromo-5-methoxypyridine core is established, the next critical step is the introduction of a formyl (aldehyde) group at the 2-position to yield 3-bromo-5-methoxypicolinaldehyde. Picolinaldehydes, or pyridine-2-carboxaldehydes, are valuable precursors in coordination chemistry and for pharmaceuticals. wikipedia.org

Transformation of Pyridine Derivatives to the Aldehyde Moiety

Several methods exist for the conversion of functionalized pyridines into picolinaldehydes. A common and effective method involves a lithium-halogen exchange followed by formylation. For instance, a bromo-substituted pyridine can be treated with an organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures to generate a pyridyllithium intermediate. This highly reactive species can then be quenched with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group. semanticscholar.org This technique has been successfully applied to prepare various heteroaromatic aldehydes. semanticscholar.org

Other established methods for synthesizing pyridine aldehydes include:

Oxidation of methylpyridines : This can be achieved using various oxidizing agents, though controlling the reaction to prevent over-oxidation to the carboxylic acid can be a challenge. wikipedia.orggoogle.com

Oxidation of hydroxymethylpyridines (pyridine carbinols) : This is a common route to pyridine aldehydes. wikipedia.orggoogle.com

Reduction of pyridine nitriles : Catalytic hydrogenation of pyridine nitriles can yield pyridine aldehydes, provided the reaction is carefully controlled. google.com

Visible-light photoredox catalysis : Modern, metal-free methods have been developed for the construction and direct C-H functionalization of pyridines to yield polysubstituted picolinaldehydes under environmentally benign conditions. acs.org

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Yield

Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize yield, purity, and cost-effectiveness while minimizing waste and reaction time. sigmaaldrich.com This process involves systematically varying parameters such as temperature, solvent, catalyst, and reagent stoichiometry. sigmaaldrich.com

For the formylation of 3-bromo-5-methoxypyridine via lithium-bromine exchange, key parameters to optimize would include:

Organolithium Reagent : The choice between n-BuLi, sec-BuLi, or t-BuLi can affect the efficiency of the halogen exchange and the potential for side reactions.

Temperature : These reactions are typically conducted at very low temperatures (e.g., -78 °C) to ensure the stability of the pyridyllithium intermediate and prevent undesired side reactions.

Solvent : Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used to solvate the organolithium reagent and the intermediate.

Quenching Agent : While DMF is a standard formylating agent, the conditions of its addition and the subsequent workup can influence the final yield.

A design of experiments (DoE) approach, where multiple parameters are varied simultaneously, can be a more efficient method for optimization compared to a one-variable-at-a-time (OVAT) approach. sigmaaldrich.com The goal is to find a robust set of conditions that consistently provides a high yield of the desired this compound.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-bromo-5-methoxypyridine |

| p-toluenesulfonic anhydride |

| tetrabutylammonium bromide |

| 2-methoxy-6-methylpyridine |

| 5-bromo-2-methoxy-6-methylpyridine |

| 3,5-dibromopyridine |

| sodium methoxide |

| N,N-dimethylformamide (DMF) |

| n-butyllithium |

| sec-butyllithium |

| t-butyllithium |

| tetrahydrofuran (THF) |

Emerging Synthetic Routes and Green Chemistry Considerations in Picolinaldehyde Synthesis

The synthesis of picolinaldehydes, including functionalized derivatives like this compound, is an area of active research with a growing emphasis on the development of more efficient, sustainable, and environmentally benign methodologies. Traditional synthetic methods often rely on harsh reaction conditions, toxic reagents, and multi-step procedures that can generate significant chemical waste. In response to these challenges, emerging synthetic routes are increasingly incorporating principles of green chemistry, which prioritize atom economy, energy efficiency, and the use of less hazardous substances.

A significant advancement in this area is the application of photoredox catalysis. This approach utilizes visible light to initiate chemical transformations, often under mild, ambient conditions. For the synthesis of polysubstituted picolinaldehydes, a metal-free, visible-light-induced photoredox construction and direct C-H functionalization of pyridines has been developed. acs.org This method offers a greener alternative to traditional metal-catalyzed cross-coupling reactions.

One such innovative method involves a visible-light-enabled biomimetic aza-6π electrocyclization for the efficient assembly of diverse pyridines, followed by a tandem Minisci-type reaction to introduce the aldehyde functionality. acs.orgacs.org This process is characterized by its high efficacy and tolerance of various functional groups. Notably, these reactions can be carried out at room temperature and under an air atmosphere, completely avoiding the need for metal catalysts or external oxidants. acs.org The result is a synthetic pathway with high atom and step economy, aligning well with the principles of green chemistry. acs.org

The table below summarizes the key features of this emerging green synthetic route for picolinaldehydes.

| Feature | Description | Green Chemistry Principle |

| Catalyst | Metal-free photoredox catalyst | Use of safer catalysts |

| Energy Source | Visible light | Energy efficiency |

| Reaction Conditions | Room temperature, air atmosphere | Safer reaction conditions |

| Byproducts | Minimal, high atom economy | Waste prevention |

| Starting Materials | Readily available pyridines | Use of renewable feedstocks (potentially) |

| Scope | Broad functional group tolerance | Design for efficiency |

This methodology stands in contrast to more classical approaches which might involve the bromination of a pyridine precursor followed by a metal-catalyzed formylation or oxidation of a methyl group, often requiring more stringent and less environmentally friendly conditions.

Further embracing green chemistry, research is also focused on the use of greener solvents. Traditional organic solvents are often volatile, toxic, and contribute to environmental pollution. nih.gov The development of reactions that can be performed in benign solvents, or even in the absence of a solvent (neat conditions), is a key goal. mdpi.com While specific solvent-free syntheses for this compound are not yet widely reported, the trend in organic synthesis is moving towards minimizing solvent use wherever possible.

The following table outlines some of the key green chemistry considerations being applied to the synthesis of complex molecules like picolinaldehydes.

| Green Chemistry Consideration | Application in Picolinaldehyde Synthesis |

| Waste Prevention | Developing high-yield, high atom economy reactions to minimize byproducts. |

| Safer Solvents and Auxiliaries | Exploring the use of water, ionic liquids, or solvent-free conditions. |

| Energy Efficiency | Utilizing photochemical methods that operate at ambient temperature and pressure. |

| Use of Catalysis | Employing highly efficient and recyclable catalysts, with a preference for non-metal catalysts. acs.org |

| Designing Safer Chemicals | Synthesizing target molecules with high efficacy while minimizing toxicity. |

Chemical Reactivity and Transformation Pathways of 3 Bromo 5 Methoxypicolinaldehyde

Aldehyde Functional Group Transformations

The aldehyde group is one of the most versatile functional groups in organic chemistry, and in 3-Bromo-5-methoxypicolinaldehyde, it serves as a key handle for synthetic modifications.

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-Bromo-5-methoxypicolinic acid. This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can be employed for this purpose, ranging from mild to strong, depending on the desired reaction conditions and the presence of other sensitive functional groups.

Commonly used oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and silver oxide (Ag2O). For instance, the oxidation of substituted brominated heterocyclic aldehydes to their carboxylic acid derivatives is a well-established synthetic route. While specific studies on the oxidation of this compound are not extensively detailed in the public domain, the general principles of aldehyde oxidation are applicable. The reaction of 3-bromoisothiazole-5-carboxamide with sodium nitrite (B80452) in trifluoroacetic acid to yield the corresponding carboxylic acid demonstrates a relevant transformation on a different heterocyclic system. organic-chemistry.org

| Reactant | Product | Reagents and Conditions | Yield |

| 3-Bromo-4-phenylisothiazole-5-carboxamide | 3-Bromo-4-phenylisothiazole-5-carboxylic acid | NaNO2, conc. H2SO4, 100 °C | 39% |

| 3-Bromoisothiazole-5-carboxamide | 3-Bromoisothiazole-5-carboxylic acid | NaNO2, TFA, 0 °C | 95% |

This table presents examples of oxidation reactions on related bromo-substituted heterocyclic compounds, illustrating the feasibility of converting a derivative to a carboxylic acid.

The aldehyde group of this compound can be reduced to a primary alcohol, (3-Bromo-5-methoxypyridin-2-yl)methanol. This reduction can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this transformation due to its selectivity for aldehydes and ketones over other functional groups. Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used, although it is less selective.

Furthermore, the aldehyde can be converted into an amine through a process known as reductive amination. masterorganicchemistry.com This two-step one-pot reaction involves the initial formation of an imine by reacting the aldehyde with an amine, followed by the reduction of the imine to the corresponding amine. masterorganicchemistry.comyoutube.com Common reducing agents for this process include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.comyoutube.com This method allows for the introduction of a wide variety of primary and secondary amine functionalities. masterorganicchemistry.com

| Transformation | Product Type | Common Reagents |

| Reduction | Primary Alcohol | NaBH4, LiAlH4 |

| Reductive Amination | Primary/Secondary Amine | Amine (e.g., NH3, RNH2), NaBH3CN or NaBH(OAc)3 |

This table summarizes common reagents for the reduction of aldehydes to alcohols and their conversion to amines via reductive amination.

The aldehyde functionality of this compound can participate in various condensation reactions to form new carbon-carbon bonds. For example, it can undergo Knoevenagel condensation with compounds containing active methylene (B1212753) groups, such as malonic acid derivatives, in the presence of a basic catalyst. mdpi.com This reaction is a valuable tool for extending the carbon chain and introducing new functional groups.

Moreover, the aldehyde readily reacts with primary amines to form imines, also known as Schiff bases. This reaction is typically reversible and is often carried out under conditions that allow for the removal of water to drive the equilibrium towards the product. The resulting imine can be a stable final product or an intermediate that can be further transformed, for instance, by reduction to an amine as in reductive amination. masterorganicchemistry.comyoutube.com

Pyridine (B92270) Ring Substituent Reactivity

The bromine atom at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). Although the pyridine ring is electron-deficient, which generally facilitates SNAr reactions, the position of the bromo substituent relative to the ring nitrogen and other electron-withdrawing or -donating groups influences its reactivity. In the case of 3-Bromo-5-methoxypyridine (B189597) derivatives, the bromine atom can be displaced by various nucleophiles.

A relevant example is the synthesis of 3-Bromo-5-methoxypyridine itself from 3,5-dibromopyridine (B18299), where one of the bromine atoms is selectively replaced by a methoxy (B1213986) group using sodium methoxide (B1231860). chemicalbook.com This demonstrates the feasibility of nucleophilic substitution at this position. The reaction of 3-bromo-4-nitropyridine (B1272033) with amines also highlights that halo-substituted nitropyridines readily undergo nucleophilic substitution. clockss.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can potentially be used to displace the bromine atom in this compound, leading to a wide range of functionalized pyridine derivatives.

| Substrate | Nucleophile | Product | Reagents and Conditions | Yield |

| 3,5-Dibromopyridine | Methanol (B129727) | 3-Bromo-5-methoxypyridine | Sodium hydride, DMF, 20-90°C | 73% |

This table provides an example of a nucleophilic aromatic substitution reaction on a related pyridine system.

Electrophilic aromatic substitution on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic attack. The regioselectivity of such reactions on a substituted pyridine like this compound is determined by the combined electronic effects of the existing substituents.

The substituents on the ring are the 2-formyl (aldehyde) group, the 3-bromo group, and the 5-methoxy group. The available positions for substitution are C-4 and C-6.

The formyl group at C-2 is a deactivating, meta-directing group.

The bromo group at C-3 is a deactivating, ortho- and para-directing group.

The methoxy group at C-5 is an activating, ortho- and para-directing group.

Considering the directing effects:

The methoxy group at C-5 will direct incoming electrophiles to its ortho positions (C-4 and C-6).

The bromo group at C-3 will direct to its ortho (C-2 and C-4) and para (C-6) positions.

The formyl group at C-2 will direct to its meta positions (C-4 and C-6).

All three substituents direct towards the C-4 and C-6 positions. The methoxy group is a strong activating group, and its influence is likely to be dominant in directing the substitution. Therefore, electrophilic substitution, if it occurs, is expected to happen at the C-4 or C-6 position. The precise outcome would depend on the specific electrophile and reaction conditions, with potential for a mixture of products.

Reactions Involving the Methoxy Group

The methoxy group (-OCH3) at the 5-position of the this compound ring is a key functional group that can undergo several transformations, primarily through nucleophilic substitution or by directing the regioselectivity of other reactions.

One notable transformation is the nucleophilic aromatic substitution (SNA_r_) of the methoxy group. While typically a poor leaving group, under specific conditions, it can be displaced by strong nucleophiles. Research on related methoxypyridine systems has demonstrated that amination can be achieved using a sodium hydride-iodide composite. ntu.edu.sgntu.edu.sg This method facilitates the displacement of the methoxy group by an amine, providing a pathway to aminopyridine derivatives. For instance, the reaction of a methoxypyridine with an amine in the presence of NaH and LiI can lead to the corresponding aminopyridine. ntu.edu.sgntu.edu.sg This suggests a potential route for converting this compound to the corresponding 5-amino derivative.

The methoxy group also plays a significant role as a directing group in reactions such as deprotometalation. Studies on 3-methoxypyridine (B1141550) have shown that the methoxy group directs lithiation, and subsequent electrophilic trapping, to the C4 position of the pyridine ring. researchgate.net This regioselectivity is attributed to the coordinating ability of the methoxy group's oxygen atom. This directing effect is a powerful tool for the regioselective functionalization of the pyridine ring, allowing for the introduction of various substituents at a specific position.

It is important to note that the presence of the aldehyde and bromo groups on the same ring will influence the reactivity of the methoxy group. The strong electron-withdrawing nature of the aldehyde at the 2-position can affect the electron density of the entire pyridine ring, potentially influencing the ease of nucleophilic substitution at the 5-position.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Nucleophilic Amination | Amine, NaH, LiI | 5-Aminopyridine derivative | ntu.edu.sgntu.edu.sg |

| Directed Deprotometalation | LiTMP, ZnCl₂·TMEDA, then Electrophile | 4-Substituted-3-bromo-5-methoxypicolinaldehyde | researchgate.net |

Chemo- and Regioselectivity in Complex Transformations of Picolinaldehyde Frameworks

The presence of multiple reactive sites—the aldehyde, the C-Br bond, and the C-OCH3 bond, as well as the C-H bonds on the pyridine ring—in this compound makes chemo- and regioselectivity critical considerations in its transformations. The outcome of a reaction is highly dependent on the nature of the reagents and the reaction conditions.

Regioselectivity is prominently observed in the functionalization of the pyridine ring. As mentioned, the methoxy group in 3-methoxypyridine directs metalation to the C4 position. researchgate.net This directing effect would be expected to compete with the directing effects of the bromo and aldehyde groups in this compound. The interplay of these groups will determine the ultimate site of reaction. For instance, in reactions involving nucleophilic attack on the pyridine ring, the positions ortho and para to the electron-withdrawing aldehyde group are activated.

Chemoselectivity involves the preferential reaction of one functional group over another. For example, in a reaction with a reducing agent, the aldehyde group is generally more susceptible to reduction than the aromatic ring or the bromo and methoxy substituents. Conversely, organometallic reagents could potentially react with the aldehyde, undergo metal-halogen exchange with the bromine, or deprotonate the ring.

Studies on related polyfunctional systems highlight the strategies to control selectivity. In polyfunctional pyrroles, for example, the choice of reagents and reaction conditions allows for the selective reduction, oxidation, or Wittig reaction at specific positions. researchgate.net Similar principles apply to picolinaldehyde frameworks. The inherent reactivity differences between the functional groups can be exploited. For instance, the aldehyde can be protected to allow for selective reaction at another site, followed by deprotection.

The development of site-selective functionalization of N-heteroarenes is an active area of research. researchgate.net Methodologies such as base-catalyzed aryl halide isomerization have been used to achieve unconventional 4-selective substitution of 3-bromopyridines. researchgate.netnih.gov Such strategies could potentially be adapted for complex picolinaldehyde frameworks to control the regiochemical outcome of nucleophilic substitutions.

The table below summarizes the expected chemo- and regioselective transformations based on the reactivity of analogous substituted pyridines.

| Reaction | Expected Site of Reaction | Controlling Factors | Analogous System Reference |

| Deprotometalation | C4-position | Directing effect of the methoxy group | researchgate.net |

| Nucleophilic Aromatic Substitution | C4-position | Aryl halide isomerization | researchgate.netnih.gov |

| Reduction | Aldehyde group | Higher reactivity of the carbonyl group | General organic principles |

| Nucleophilic Addition | Aldehyde group | Electrophilicity of the carbonyl carbon | General organic principles |

Applications of 3 Bromo 5 Methoxypicolinaldehyde in Advanced Organic Synthesis

Utility as a Key Intermediate in the Synthesis of Diverse Heterocyclic Scaffolds

The presence of multiple reactive sites on 3-Bromo-5-methoxypicolinaldehyde makes it an exceptional starting material for the synthesis of a variety of heterocyclic structures. The aldehyde group can readily participate in condensation reactions, while the bromo substituent provides a handle for cross-coupling reactions, and the pyridine (B92270) nitrogen can be involved in cyclization processes.

While direct examples of the use of this compound in the synthesis of fused pyridines are not extensively documented in publicly available literature, the reactivity of its constituent functional groups suggests its high potential in this area. For instance, the condensation of the aldehyde with active methylene (B1212753) compounds can generate intermediates that subsequently undergo intramolecular cyclization to form fused pyridine systems. A general approach could involve the Knoevenagel condensation with a compound containing an active methylene group and a suitably positioned nucleophile, which can then attack the pyridine ring or a derivative thereof to form a new heterocyclic ring.

The synthesis of pyridocoumarins, a class of biologically active fused heterocycles, often involves the construction of a pyridine ring from a coumarin (B35378) derivative or vice versa. Methodologies such as multicomponent reactions (MCRs) and metal-catalyzed reactions are frequently employed. nih.gov Given the reactivity of this compound, it could serve as a key precursor in such synthetic strategies.

Contribution to the Construction of Complex Molecular Architectures and Fine Chemicals

The strategic functionalization of this compound allows for its incorporation into complex molecular architectures, including those with significant therapeutic potential. Its utility as a building block is exemplified by the synthesis of various kinase inhibitors and other biologically active molecules.

Although the direct use of this compound in the synthesis of kinase inhibitors is not explicitly detailed in all public literature, the synthesis of related compounds highlights its potential. For example, a patent for heterocyclic compounds as kinase inhibitors describes the use of various substituted bromopyridines in the construction of complex scaffolds that modulate kinase activity, including PI3 kinase. nih.gov

A notable example of a related compound's application is in the synthesis of a 6′-(3-bromophenyl)-2′-methoxy-3,4′-bipyridine-3′-carbonitrile derivative, which has been identified as an antioxidant compound. The synthesis of this molecule underscores the importance of brominated and methoxylated pyridine aldehydes as precursors to complex biaryl structures with valuable biological properties. google.com

Derivatization Strategies for the Generation of Specialized Synthetic Building Blocks

The chemical versatility of this compound allows for a multitude of derivatization strategies, transforming it into a variety of specialized building blocks for organic synthesis. These strategies primarily target the aldehyde and the bromo functionalities.

The aldehyde group is amenable to a wide range of classical transformations. Condensation reactions with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can yield α,β-unsaturated systems. These products are themselves versatile intermediates, capable of participating in Michael additions and cycloaddition reactions to construct more complex carbocyclic and heterocyclic frameworks.

The bromine atom on the pyridine ring is a key site for derivatization, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the introduction of a wide array of aryl and heteroaryl substituents at this position. This reaction is a powerful tool for the construction of biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals and functional materials. While specific examples with this compound are not always available, the general applicability of Suzuki coupling to bromo-pyridines is well-established.

Furthermore, the aldehyde can be protected to allow for selective manipulation of the bromo group, or alternatively, the bromo group can be transformed into other functionalities, such as an amino or a cyano group, to open up new avenues for derivatization.

Structural and Electronic Influences on Reactivity of 3 Bromo 5 Methoxypicolinaldehyde

Impact of Halogen and Methoxy (B1213986) Substituents on Electronic Distribution and Reaction Mechanisms

The electronic landscape of 3-Bromo-5-methoxypicolinaldehyde is a complex balance of inductive and resonance effects from its three distinct functional groups, which ultimately influences its reactivity, particularly in electrophilic aromatic substitution (EAS). pearson.comyoutube.com The pyridine (B92270) ring itself is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles compared to benzene (B151609). youtube.com This nitrogen atom preferentially directs electrophilic attack to the C-3 and C-5 positions to avoid the formation of an unstable intermediate with a positive charge on the electronegative nitrogen atom. pearson.comyoutube.com

The substituents on the ring further modulate this reactivity:

Aldehyde Group (CHO): Located at the C-2 position, the picolinaldehyde group is strongly electron-withdrawing through both induction and resonance, further deactivating the ring.

Methoxy Group (OCH₃): Positioned at C-5, the methoxy group is electron-donating through resonance (lone pairs on oxygen) but electron-withdrawing through induction. reddit.com Typically, the resonance effect is dominant, making it an activating group that directs incoming electrophiles to the ortho and para positions. pearson.com

Bromine Atom (Br): Situated at C-3, bromine is deactivating due to its strong inductive electron-withdrawing effect. However, it can also donate electron density weakly through resonance. As a halogen, it acts as an ortho-para director in traditional aromatic systems.

| Substituent | Position | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Overall Impact on Ring |

| Aldehyde | C-2 | Electron-withdrawing | Electron-withdrawing | Deactivating |

| Bromine | C-3 | Electron-withdrawing | Weakly electron-donating | Deactivating |

| Methoxy | C-5 | Electron-withdrawing | Strongly electron-donating | Activating |

| Pyridine N | N-1 | Electron-withdrawing | - | Deactivating |

Spectroscopic Analysis in Elucidating Reaction Mechanisms and Product Structures

Spectroscopic techniques are indispensable for the structural elucidation of this compound and for monitoring its chemical transformations. While specific experimental data for this exact compound is not widely published, as some suppliers provide it for early discovery research without extensive analytical data collection sigmaaldrich.com, its structural features can be predicted based on analysis of related compounds and general spectroscopic principles.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (216.03 g/mol ). sigmaaldrich.com High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula C₇H₆BrNO₂. uni.lu Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts ([M+H]⁺, [M+Na]⁺, etc.) to aid in identification. uni.lu The isotopic pattern characteristic of a single bromine atom (a near 1:1 ratio of M and M+2 peaks) would be a key identifier. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups. Key peaks would include a strong carbonyl (C=O) stretch for the aldehyde, typically around 1700-1720 cm⁻¹, C-O stretching for the methoxy ether, and C-H stretching for the aromatic ring and aldehyde. IR spectra of related compounds like 5-Bromonicotinaldehyde and 3-Bromo-5-methoxypyridine (B189597) provide reference points for the expected vibrational frequencies of the pyridine ring system. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be the most informative for confirming the substitution pattern. It would show distinct signals for the two aromatic protons on the pyridine ring, the aldehyde proton (typically downfield, ~9-10 ppm), and the methoxy group protons (a singlet, ~3-4 ppm). The coupling constants between the aromatic protons would help confirm their relative positions.

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the aldehyde, the carbons attached to the bromine and methoxy groups, and the other aromatic carbons.

By comparing the spectra of reactants and products, chemists can track the progress of a reaction, identify intermediates, and confirm the structure of the final product, making spectroscopy a cornerstone of mechanistic studies.

| Technique | Predicted Observation | Information Gleaned |

| Mass Spec | Molecular Ion (M⁺) at m/z ~215/217 (1:1 ratio) | Confirmation of molecular weight and presence of one bromine atom. mdpi.comuni.lu |

| IR Spec | ~1710 cm⁻¹ (C=O stretch), ~2850 cm⁻¹ (Aldehyde C-H), ~1250 cm⁻¹ (C-O stretch) | Presence of aldehyde and methoxy functional groups. |

| ¹H NMR | ~9-10 ppm (s, 1H, CHO), ~8.5-7.5 ppm (2H, aromatic), ~3.9 ppm (s, 3H, OCH₃) | Confirms substitution pattern and presence of all proton-containing groups. |

| ¹³C NMR | ~190 ppm (C=O), ~160-110 ppm (Aromatic C), ~55 ppm (OCH₃) | Accounts for all carbon atoms in the structure. |

Theoretical and Computational Studies of Reaction Mechanisms and Transition States

In the absence of extensive experimental kinetic data, theoretical and computational chemistry provides powerful tools for understanding the reactivity of this compound. acs.org Methods like Density Functional Theory (DFT) can be used to model the molecule's geometry, electronic structure, and reaction pathways. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electronic distribution on the molecule's surface. nih.govmdpi.com This map would graphically display the electron-rich areas (in red), likely around the aldehyde oxygen and the pyridine nitrogen, indicating sites prone to electrophilic attack. Electron-deficient regions (in blue), would highlight sites susceptible to nucleophilic attack. This provides a visual guide to the molecule's reactive sites. nih.gov

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO location indicates the site of electron donation (nucleophilicity), while the LUMO location indicates the site of electron acceptance (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com

Transition State Calculation: For a proposed reaction mechanism, computational methods can calculate the structure and energy of transition states. acs.org By comparing the activation energies for different possible pathways, researchers can predict the most favorable reaction mechanism and the likely products. For example, in a potential nucleophilic substitution reaction, calculations could determine whether attack is more favorable at the carbon bearing the bromine or at another position, providing insights that guide experimental work. Such theoretical studies, often performed with software like Gaussian, are invaluable for rationalizing observed reactivity and designing new synthetic routes. acs.orgnih.gov

| Computational Method | Application to this compound | Insights Provided |

| Density Functional Theory (DFT) | Optimization of ground state geometry. | Provides the most stable 3D structure and bond parameters. nih.gov |

| Molecular Electrostatic Potential (MEP) | Mapping of electron density on the molecular surface. | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites. nih.govmdpi.com |

| Frontier Molecular Orbital (FMO) | Calculation of HOMO, LUMO, and the energy gap. | Predicts kinetic stability and the most probable sites for orbital-controlled reactions. mdpi.com |

| Transition State (TS) Search | Locating the highest energy point along a reaction coordinate. | Determines the activation energy (Ea) and helps elucidate the most likely reaction mechanism. acs.org |

Comparative Analysis of 3 Bromo 5 Methoxypicolinaldehyde with Analogous Pyridine Carboxaldehydes

Comparison of Reactivity Profiles with Other Halogenated Picolinaldehydes (e.g., fluoro, chloro, iodo analogs)

The reactivity of 3-halo-5-methoxypicolinaldehydes in reactions such as nucleophilic aromatic substitution (SNAr) and cross-coupling reactions is governed by the C-X bond strength and the ability of the halogen to act as a leaving group. The general trend for leaving group ability in SNAr reactions is I > Br > Cl > F. Conversely, the C-X bond strength follows the order F > Cl > Br > I.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of the C-X bond is crucial for the oxidative addition step to the palladium(0) catalyst. The general reactivity order for aryl halides in this step is I > Br > Cl. Fluorinated analogs are typically the least reactive due to the very strong C-F bond.

The following table summarizes the expected reactivity trends of 3-halo-5-methoxypicolinaldehydes based on the nature of the halogen.

| Halogen (X) | Inductive Effect (-I) | Resonance Effect (+M) | C-X Bond Strength | Expected Reactivity in Suzuki Coupling |

| Fluoro | Strongest | Weakest | Strongest | Lowest |

| Chloro | Strong | Weak | Strong | Low |

| Bromo | Moderate | Moderate | Moderate | Moderate |

| Iodo | Weakest | Strongest | Weakest | Highest |

Comparison of Reactivity with Isomeric Methoxy-substituted Picolinaldehydes

The position of the methoxy (B1213986) group on the pyridine (B92270) ring relative to the aldehyde and the bromine atom has a profound effect on the molecule's reactivity. The methoxy group is a strong electron-donating group through its resonance effect (+M) and a weak electron-withdrawing group through its inductive effect (-I). The resonance effect is generally dominant and significantly influences the electron density of the pyridine ring.

Let's consider the isomeric methoxy-substituted 3-bromopicolinaldehydes:

3-Bromo-4-methoxypicolinaldehyde: The methoxy group is para to the bromine and meta to the aldehyde. Its electron-donating resonance effect would strongly activate the positions ortho and para to it, potentially influencing the reactivity of the C-Br bond and the aldehyde.

3-Bromo-6-methoxypicolinaldehyde: The methoxy group is ortho to the bromine and para to the aldehyde. This positioning would lead to significant steric hindrance around the bromine atom, potentially decreasing its reactivity in coupling reactions. The strong electron-donating resonance effect of the methoxy group para to the aldehyde would increase the electron density at the aldehyde carbon, making it less electrophilic.

The electronic effects of the methoxy group on the aldehyde's reactivity are also crucial. An electron-donating group positioned to increase electron density at the aldehyde carbon will decrease its electrophilicity, making it less reactive towards nucleophiles.

The following table provides a qualitative comparison of the expected reactivity of isomeric methoxy-substituted 3-bromopicolinaldehydes.

| Isomer | Position of Methoxy Group | Expected Influence on C-Br Bond Reactivity (Suzuki Coupling) | Expected Influence on Aldehyde Electrophilicity |

| 4-Methoxy | Para to Br, Meta to CHO | Increased due to resonance activation | Slightly decreased |

| 5-Methoxy | Meta to Br and CHO | Moderately influenced | Less direct influence |

| 6-Methoxy | Ortho to Br, Para to CHO | Decreased due to steric hindrance, increased by electronics | Significantly decreased due to resonance |

Elucidating Structure-Reactivity Relationships Across Substituted Picolinaldehyde Analogues

The structure-reactivity relationships in substituted picolinaldehydes are a consequence of the interplay between electronic and steric effects of the substituents.

Electronic Effects:

Inductive Effects (-I): Halogens and the pyridine nitrogen are electron-withdrawing, decreasing the electron density of the ring and increasing the electrophilicity of the aldehyde carbon. The strength of this effect for halogens is F > Cl > Br > I.

Resonance Effects (+M): The methoxy group is strongly electron-donating, increasing the electron density of the ring, particularly at the ortho and para positions. Halogens also have a +M effect, but it is weaker than their -I effect.

Electron-withdrawing Nature of the Aldehyde Group (-M, -I): The formyl group deactivates the ring towards electrophilic substitution and directs incoming nucleophiles to the aldehyde carbon.

Steric Effects:

Substituents ortho to the bromine atom or the aldehyde group can sterically hinder the approach of reagents. For instance, a methoxy group at the 6-position would sterically impede reactions at the bromine in the 3-position.

When comparing with other halogenated analogs, the reactivity in cross-coupling reactions is expected to increase with the polarizability and leaving group ability of the halogen (I > Br > Cl > F).

When comparing with isomeric methoxy-substituted analogs, the position of the methoxy group is paramount. A methoxy group ortho or para to the bromine can enhance its reactivity through electronic donation, but an ortho substituent will also introduce steric hindrance. The electrophilicity of the aldehyde is significantly reduced by an ortho or para methoxy group due to its strong electron-donating resonance effect.

Therefore, the reactivity of a given substituted picolinaldehyde is a fine balance of these competing electronic and steric factors, which must be considered to predict its chemical behavior in various reactions.

Future Research Directions and Unexplored Avenues for 3 Bromo 5 Methoxypicolinaldehyde

Development of Novel Catalytic Transformations and C-H Functionalization Strategies

The functional groups present in 3-Bromo-5-methoxypicolinaldehyde offer distinct handles for a variety of catalytic transformations. The bromine atom is a prime site for cross-coupling reactions, while the aldehyde group can participate in numerous condensation and addition reactions. Furthermore, the pyridine (B92270) ring itself contains carbon-hydrogen (C-H) bonds that could be targeted for direct functionalization, a rapidly advancing area in synthetic chemistry.

Future research should focus on leveraging the bromine atom for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. nih.govchemrxiv.org These methods would allow for the introduction of a wide array of substituents at the 3-position of the pyridine ring, including aryl, heteroaryl, and alkyl groups. The development of dual catalytic systems, perhaps involving nickel and cobalt catalysts, could enable novel cross-electrophile couplings, expanding the range of accessible derivatives. nih.gov

A particularly exciting avenue for future research is the exploration of C-H functionalization strategies for the available C-H bonds on the pyridine ring. nih.gov Recent advances in photoredox catalysis have enabled the functionalization of C-H bonds in electron-deficient heteroarenes like pyridines. nih.govacs.orgacs.orgrsc.org Investigating the application of these methods to this compound could lead to the regioselective introduction of new functional groups without the need for pre-functionalized starting materials. For instance, protocols for meta-C-H functionalization could be explored to modify the C-4 position of the pyridine ring. nih.gov

| Potential Catalytic Transformation | Target Site | Potential Reagents/Catalysts | Expected Outcome |

| Suzuki-Miyaura Coupling | C-Br | Pd catalyst, boronic acids | Aryl/heteroaryl substitution |

| Stille Coupling | C-Br | Pd catalyst, organostannanes | Alkyl/aryl substitution |

| Buchwald-Hartwig Amination | C-Br | Pd catalyst, amines | C-N bond formation |

| Photoredox C-H Alkylation | Pyridine C-H | Photoredox catalyst, alkyl sources | Direct C-C bond formation |

| Meta-selective C-H Functionalization | Pyridine C-4 H | Various (e.g., redox-neutral dearomatization) | Functionalization at the meta position |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods from traditional batch processes to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and the potential for automation. youtube.com The synthesis and subsequent functionalization of this compound are well-suited for adaptation to flow chemistry platforms.

Future research in this area should aim to develop continuous flow processes for the synthesis of this compound itself, potentially starting from readily available precursors. chemicalbook.com Furthermore, the catalytic transformations discussed in the previous section could be optimized for flow conditions. thieme-connect.comresearchgate.net For example, packed-bed reactors containing immobilized catalysts could be employed for cross-coupling reactions, allowing for easy separation of the product and reuse of the catalyst. youtube.com

The integration of these flow processes with automated synthesis platforms would enable the rapid generation of a library of derivatives of this compound. This high-throughput approach would be invaluable for screening for biological activity or for identifying materials with desired properties. The development of such automated systems would significantly accelerate the exploration of the chemical space around this versatile scaffold. vcu.edu

| Flow Chemistry Application | Advantage | Research Goal |

| Synthesis of the core scaffold | Improved safety and yield | Develop a continuous process for producing this compound. |

| Catalytic functionalization | Enhanced reaction control, catalyst recycling | Optimize cross-coupling and C-H functionalization reactions in flow reactors. |

| Automated library synthesis | High-throughput screening | Integrate flow modules with robotic systems for rapid derivative generation. |

Exploration of Poly-functionalization Strategies for Advanced Materials Research

The unique combination of functional groups on this compound makes it an intriguing monomer for the synthesis of functional polymers and advanced materials. The aldehyde can be used as a handle for polymerization or for post-polymerization modification, while the bromo and methoxy (B1213986) groups can be used to tune the electronic and physical properties of the resulting materials.

One promising research direction is the use of this compound as a monomer in the synthesis of novel pyridine-containing polymers. nih.gov For example, it could be incorporated into polymers via reactions involving the aldehyde group, such as condensation polymerizations. The resulting polymers would possess pyridine units in their backbone, which could impart interesting properties such as metal-coordinating abilities, tunable electronic characteristics, and responsiveness to stimuli like pH. researchgate.netnih.gov

Furthermore, this compound could be used to functionalize existing polymers. For instance, polymers with reactive side chains could be modified with this molecule to introduce the substituted pyridine moiety. This approach would allow for the creation of materials with tailored surface properties or with specific recognition sites. The exploration of such poly-functionalization strategies could lead to the development of new materials for applications in catalysis, sensing, and drug delivery.

| Material Science Application | Synthetic Strategy | Potential Properties and Applications |

| Pyridine-containing polymers | Condensation polymerization involving the aldehyde group. | Metal-coordination, tunable electronics, sensors. |

| Functionalized polymer surfaces | Grafting onto existing polymers via the aldehyde. | Modified surface energy, specific binding sites. |

| Cross-linked networks | Using the aldehyde and another reactive group for cross-linking. | Thermosets with tailored thermal and mechanical properties. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.